4-Methoxy-2-(2-methylpropoxy)benzoic acid
Description
4-Methoxy-2-(2-methylpropoxy)benzoic acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 g/mol . This compound is known for its unique structural features, which include a methoxy group and an isobutoxy group attached to a benzoic acid core. It is used in various scientific research applications due to its distinct chemical properties.
Properties
IUPAC Name |
4-methoxy-2-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)7-16-11-6-9(15-3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGKKTWSJMZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-methylpropoxy)benzoic acid typically involves the esterification of 4-methoxybenzoic acid with 2-methylpropanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid, and the mixture is heated to reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(2-methylpropoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and isobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-methoxy-2-(2-methylpropoxy)benzaldehyde or this compound.
Reduction: Formation of 4-methoxy-2-(2-methylpropoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(2-methylpropoxy)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(2-methylpropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isobutoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoic acid
- 2-Methylpropoxybenzoic acid
- 4-Methoxy-2-methylbenzoic acid
Uniqueness
4-Methoxy-2-(2-methylpropoxy)benzoic acid is unique due to the presence of both methoxy and isobutoxy groups on the benzoic acid core. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
4-Methoxy-2-(2-methylpropoxy)benzoic acid, with the CAS number 1249464-35-4, is an aromatic compound belonging to the class of benzoic acids. Its structure features a methoxy group at the para position and a branched alkoxy chain (2-methylpropoxy) at the ortho position, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential anti-inflammatory effects, and other relevant biological interactions.
- Chemical Formula : C₁₂H₁₆O₃
- Molecular Weight : 224.26 g/mol
- Structure :
- Contains a benzoic acid core.
- Substituents include a methoxy group and a branched alkyl chain.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. Compounds in this class are often evaluated for their efficacy against various bacterial and fungal strains. A study highlighted that benzoate derivatives commonly show antibacterial and antifungal properties, making them promising candidates for pharmaceutical development.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Moderate antibacterial effect |
| Candida albicans | Antifungal activity |
The above table summarizes findings from various studies that have tested the antimicrobial efficacy of related compounds, suggesting that this compound may share similar properties.
The biological activity of this compound may involve several mechanisms:
- Membrane Disruption : Similar compounds have been shown to alter bacterial membrane integrity, leading to cell death.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes.
These mechanisms highlight the compound's potential as a therapeutic agent in treating infections or inflammatory conditions.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A comparative analysis of various benzoate derivatives demonstrated that those with branched alkyl chains exhibited enhanced antibacterial activity compared to their linear counterparts. This suggests that the unique structure of this compound may confer similar advantages.
-
Inflammation Modulation Research :
- A study examining phenolic compounds indicated that certain structural features could lead to significant anti-inflammatory effects in vitro. While direct studies on this specific compound are scarce, it is hypothesized that it may exhibit similar properties based on its chemical structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
